molecular formula C6H7BBrNO2 B14120853 4-Bromo-2-amino-phenylboronic acid

4-Bromo-2-amino-phenylboronic acid

Cat. No.: B14120853
M. Wt: 215.84 g/mol
InChI Key: MFJUMBPBKZDSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-amino-phenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a bromine atom, an amino group, and a boronic acid moiety attached to a phenyl ring. The unique combination of these functional groups makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-amino-phenylboronic acid typically involves the bromination of 2-amino-phenylboronic acid. This can be achieved through the reaction of 2-amino-phenylboronic acid with bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall safety.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-amino-phenylboronic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The boronic acid moiety makes it a suitable reagent for Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

    Oxidation and Reduction Reactions: The amino group can undergo oxidation or reduction to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are commonly used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.

    Oxidation Products: Oxidized derivatives of the amino group, such as nitro or hydroxylamine compounds.

Scientific Research Applications

4-Bromo-2-amino-phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-Bromo-2-amino-phenylboronic acid is primarily related to its ability to participate in various chemical reactions. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and sensing applications. Additionally, the amino group can engage in hydrogen bonding and other interactions, further enhancing its reactivity and versatility.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the bromine and amino groups, making it less versatile in certain reactions.

    2-Amino-phenylboronic Acid: Similar structure but without the bromine atom, leading to different reactivity and applications.

    4-Bromo-phenylboronic Acid: Lacks the amino group, which limits its use in certain biochemical applications.

Uniqueness: 4-Bromo-2-amino-phenylboronic acid stands out due to the presence of both the bromine and amino groups, which provide unique reactivity and make it suitable for a broader range of applications. Its ability to participate in Suzuki-Miyaura coupling reactions, as well as its potential in biological and medicinal chemistry, highlights its versatility and importance in scientific research.

Properties

IUPAC Name

(2-amino-4-bromophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BBrNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJUMBPBKZDSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Br)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BBrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.